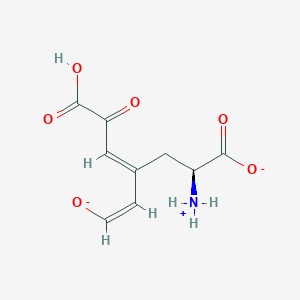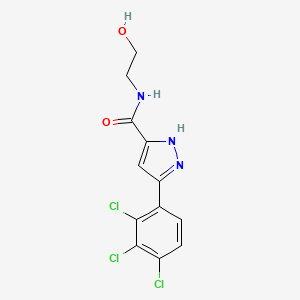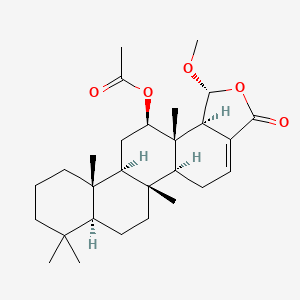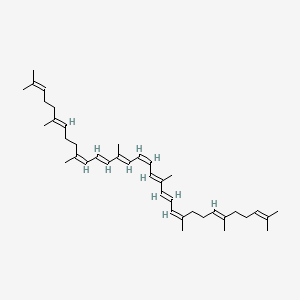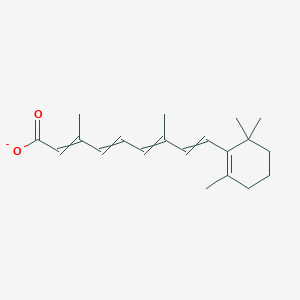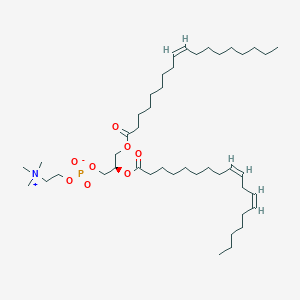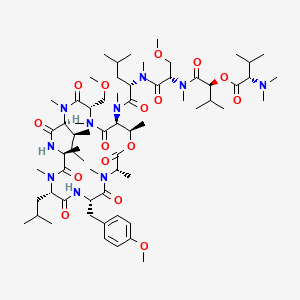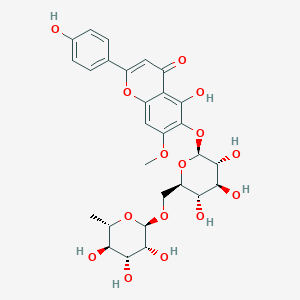
Talampicillin HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Talampicillin hydrochloride is a hydrochloride. It derives from a talampicillin.
Wissenschaftliche Forschungsanwendungen
Pharmacology and Clinical Effectiveness
Talampicillin HCl, known as Talpen, is an ester of ampicillin that has been studied for its pharmacology and clinical effectiveness. Upon oral administration, talampicillin is rapidly hydrolyzed in the intestinal wall to release free ampicillin into the body. Studies have shown that talampicillin results in higher blood levels than equivalent oral doses of ampicillin. Clinical studies have assessed its effectiveness against infections caused by ampicillin-sensitive organisms (Wilkinson et al., 1976).
Comparative Studies with Ampicillin
Research comparing talampicillin and ampicillin in general practice settings has found that talampicillin, at dosages containing the equivalent of 125 mg of ampicillin, proved as effective as 250 mg of ampicillin. The incidence of side effects, such as diarrhea, was significantly reduced in patients treated with talampicillin (Jaffé, Murphy, & Robinson, 1976).
Bioavailability and Metabolism
Talampicillin is well absorbed from the gastrointestinal tract, resulting in greater bioavailability of ampicillin than what is achieved with equivalent doses of ampicillin itself. Studies have confirmed a direct relationship between the dose of talampicillin administered and peak serum ampicillin concentration. It has been found to be more effective in terms of bioavailability and lack of side effects on repeated dosing compared to ampicillin (Jones, Langley, & Lees, 1978).
Efficacy in Treating Infections
Talampicillin has been shown to be effective in treating urinary infections, with a high success rate in eradicating infections caused by ampicillin-sensitive bacteria. Studies have also highlighted its lesser effect on the faecal flora compared to ampicillin, with no significant overgrowth of Candida spp or Staphylococcus aureus observed (Leigh et al., 1976).
Comparative Analysis with Other Antibiotics
In a comparison of the antibacterial activities, absorption, and excretion of talampicillin hydrochloride with those of amoxicillin and ampicillin, talampicillin hydrochloride demonstrated a broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. It was found to have a superior protective effect against certain bacterial infections compared to ampicillin and similar to that of amoxicillin (Tachibana et al., 1978).
Kinetics and Stability
Studies on the stability of talampicillin in aqueous solutions across various pH values showed that the compound's stability is influenced by the pH of the solution. The kinetics of talampicillin decomposition in solutions have been thoroughly analyzed to understand its behavior under different conditions (Pawełczyk, Płotkowiak, & Helska, 2002).
Treatment of Gonorrhoea
Talampicillin has been found effective in treating uncomplicated gonorrhea. In a study, it successfully eradicated the causative organism in a significant majority of patients treated, with a very low rate of treatment failures. The drug was also well tolerated with minimal reported side effects (Price, Fluker, & Giles, 1977).
Eigenschaften
Molekularformel |
C24H24ClN3O6S |
|---|---|
Molekulargewicht |
518 g/mol |
IUPAC-Name |
hydron;(3-oxo-1H-2-benzofuran-1-yl) (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;chloride |
InChI |
InChI=1S/C24H23N3O6S.ClH/c1-24(2)17(22(31)33-23-14-11-7-6-10-13(14)21(30)32-23)27-19(29)16(20(27)34-24)26-18(28)15(25)12-8-4-3-5-9-12;/h3-11,15-17,20,23H,25H2,1-2H3,(H,26,28);1H/t15-,16-,17+,20-,23?;/m1./s1 |
InChI-Schlüssel |
PAZSYTCTHYSIAO-WVFSJLEKSA-N |
Isomerische SMILES |
[H+].CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.[Cl-] |
Kanonische SMILES |
[H+].CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.[Cl-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1263702.png)

